molecular formula C13H8BrFO2 B3042185 4'-Bromo-5-fluoro-2-hydroxybenzophenone CAS No. 527751-28-6

4'-Bromo-5-fluoro-2-hydroxybenzophenone

Cat. No. B3042185
CAS RN: 527751-28-6
M. Wt: 295.1 g/mol
InChI Key: ZGEUWDAGZZILEA-UHFFFAOYSA-N
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Description

4’-Bromo-5-fluoro-2-hydroxybenzophenone (BFHB) is a chemical compound that has gained attention in various fields of research for its unique properties and potential applications. It has a molecular formula of C13H8BrFO2 and a molecular weight of 295.1 g/mol .


Molecular Structure Analysis

The molecular structure of 4’-Bromo-5-fluoro-2-hydroxybenzophenone consists of a benzophenone core with a bromine atom at the 4’ position, a fluorine atom at the 5’ position, and a hydroxy group at the 2’ position .


Chemical Reactions Analysis

While specific chemical reactions involving 4’-Bromo-5-fluoro-2-hydroxybenzophenone are not detailed in the sources retrieved, it’s worth noting that related compounds like 5-Bromo-2-hydroxybenzophenone have been used as raw materials for the synthesis of various monocondensed Schiff bases .


Physical And Chemical Properties Analysis

4’-Bromo-5-fluoro-2-hydroxybenzophenone has a molecular formula of C13H8BrFO2 and a molecular weight of 295.1 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources retrieved.

Mechanism of Action

4'-Bromo-5-fluoro-2-hydroxybenzophenone acts as a potent inhibitor of several enzymes, including tyrosinase and acetylcholinesterase. It also has antioxidant properties, which may contribute to its ability to protect cells from oxidative stress. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the binding of the compound to the active site of enzymes, thereby inhibiting their activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been demonstrated to inhibit the activity of tyrosinase, which is involved in melanin synthesis, and acetylcholinesterase, which is involved in the transmission of nerve impulses. This compound has also been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

4'-Bromo-5-fluoro-2-hydroxybenzophenone is a useful tool for studying various biological processes in the laboratory. Its ability to inhibit the activity of enzymes makes it a valuable compound for investigating the mechanisms of action of drugs and other compounds. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research involving 4'-Bromo-5-fluoro-2-hydroxybenzophenone. One area of interest is the development of new drugs that target the enzymes inhibited by this compound. Another area of interest is the investigation of the antioxidant properties of this compound and its potential use in the treatment of diseases associated with oxidative stress. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in scientific research.

Scientific Research Applications

4'-Bromo-5-fluoro-2-hydroxybenzophenone is widely used in scientific research as a tool for studying various biological processes. It has been shown to inhibit the activity of several enzymes, including tyrosinase, which is involved in melanin synthesis. This compound has also been used to study the effects of oxidative stress on cells and to investigate the mechanisms of action of several drugs.

properties

IUPAC Name

(4-bromophenyl)-(5-fluoro-2-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFO2/c14-9-3-1-8(2-4-9)13(17)11-7-10(15)5-6-12(11)16/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEUWDAGZZILEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)F)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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